Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Overview
Description
“Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C8H16BrNO3 and a molecular weight of 254.12 g/mol . It is also known by its IUPAC name, tert-butyl (2-bromoethyl) (methoxy)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.12 g/mol . It should be stored at a temperature between 2 and 8 degrees Celsius for optimal stability .Scientific Research Applications
Synthesis and Chemistry
Carbamic acid esters, including the specific compound N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester, have various applications in synthetic chemistry. For instance, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, allowing the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010). Additionally, carbamic esters are used in the diastereoselective microbial reduction for the total synthesis of HIV protease inhibitors, like Atazanavir (Patel et al., 2003).
Pharmaceutical Applications
Carbamic acid esters are crucial in the synthesis of various pharmaceutical compounds. They have been used in the preparation of chiral intermediates for antiviral and antihypertensive drugs (Patel, 1999). Moreover, these compounds have been investigated as prodrugs to protect the parent phenols against first-pass metabolism following oral administration (Hansen et al., 1991).
Biochemical Research
In biochemical research, carbamic acid esters like the one are studied for their interaction with enzymes. For example, studies have focused on the decarbamoylation of acetylcholinesterases by carbamates and how this rate is influenced by the size of the carbamoyl groups (Venkatasubban et al., 2018).
Agricultural Applications
These compounds have also found use in agriculture. Derivatives of carbamic acid are widely used as chemical agents for plant protection, including insect control and weed management (Melnikov, 1971).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-methoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXURQNFRMWKEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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